molecular formula C17H25N3OS B2645835 N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319808-86-9

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2645835
CAS No.: 2319808-86-9
M. Wt: 319.47
InChI Key: KUPFMNNWNSKNKI-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) substituted at the 4-position with a thiolan-3-yl group (tetrahydrothiophene ring). The carboxamide moiety is further modified with a 2-methylphenyl group at the nitrogen atom. This structure combines conformational flexibility (from the diazepane ring) with sulfur-containing heterocyclic and aromatic components, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-14-5-2-3-6-16(14)18-17(21)20-9-4-8-19(10-11-20)15-7-12-22-13-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPFMNNWNSKNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

The closest structural analog is N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (), which differs only in the carboxamide substituent (3-phenylpropyl vs. 2-methylphenyl). Key comparisons include:

  • Research Utility: Both compounds are marketed as research chemicals by Life Chemicals, indicating their use in early-stage drug discovery.

Befetupitant and Netupitant

Befetupitant (CAS 290296-68-3) and Netupitant (CAS 290297-26-6) () are pyridine-based carboxamides with trifluoromethylphenyl and morpholine/piperazinyl substituents. Key distinctions:

  • Substituent Chemistry : The trifluoromethyl groups in Befetupitant/Netupitant enhance electron-withdrawing effects and metabolic resistance, unlike the electron-rich thiolan and aromatic groups in the target compound.
  • Therapeutic Use : Befetupitant is indicated for depression, and Netupitant is an antiemetic, suggesting divergent biological targets despite shared carboxamide functionality .

Indisulam (E7070)

Indisulam (CAS 165668-41-7) () is a sulfonamide-based antineoplastic agent with an indole moiety. Contrasts include:

  • Functional Groups : Indisulam lacks the diazepane-thiolan system but incorporates a sulfonamide group, which is absent in the target compound.
  • Mechanistic Implications : Indisulam’s sulfonamide group mediates carbonic anhydrase inhibition, while the target compound’s carboxamide and sulfur atoms may target different enzymatic or receptor pathways .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Therapeutic Area Notable Features
N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 1,4-diazepane Thiolan-3-yl, 2-methylphenyl Undisclosed (Research) Flexible core, sulfur-containing
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide 1,4-diazepane Thiolan-3-yl, 3-phenylpropyl Research chemical Higher lipophilicity
Befetupitant (Ro 67-5930) Pyridine Trifluoromethylphenyl, morpholine Depression Rigid core, trifluoromethyl groups
Netupitant (Ro 67-3189) Pyridine Trifluoromethylphenyl, methylpiperazine Antiemetic Similar to Befetupitant with piperazine
Indisulam (E7070) Benzenedisulfonamide 3-Chloroindole Antineoplastic Sulfonamide functionality

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